molecular formula C10H26N4 B13856842 N,N'-Bis(3-aminopropyl-d6)-1,4-butane-d8-diamine

N,N'-Bis(3-aminopropyl-d6)-1,4-butane-d8-diamine

Cat. No.: B13856842
M. Wt: 222.46 g/mol
InChI Key: PFNFFQXMRSDOHW-KHKAULECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Bis(3-aminopropyl-d6)-1,4-butane-d8-diamine is a polyamine compound with the chemical formula C9H24N4. This molecule acts as a tetradentate ligand, meaning it can donate four pairs of electrons to a central metal ion to form a coordination complex. It is an isotopically labeled research compound, often used in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-aminopropyl-d6)-1,4-butane-d8-diamine typically involves the reaction of deuterated 1,4-diaminobutane with deuterated 3-aminopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-aminopropyl-d6)-1,4-butane-d8-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

N,N’-Bis(3-aminopropyl-d6)-1,4-butane-d8-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Employed in studies involving polyamine metabolism and function.

    Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of N,N’-Bis(3-aminopropyl-d6)-1,4-butane-d8-diamine involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can participate in various biochemical pathways and reactions. The compound’s molecular targets include enzymes involved in polyamine metabolism, which can affect cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(3-aminopropyl)-1,3-propanediamine: Similar structure but without deuterium labeling.

    Norspermine: Another polyamine with a similar backbone structure.

    Tripropylenetetramine: A related compound with a different arrangement of amino groups

Uniqueness

N,N’-Bis(3-aminopropyl-d6)-1,4-butane-d8-diamine is unique due to its isotopic labeling, which makes it particularly useful in research involving mass spectrometry and other analytical techniques. The deuterium atoms provide a distinct signature that can be easily detected and quantified .

Properties

Molecular Formula

C10H26N4

Molecular Weight

222.46 g/mol

IUPAC Name

N,N'-bis(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine

InChI

InChI=1S/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2

InChI Key

PFNFFQXMRSDOHW-KHKAULECSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])C([2H])([2H])N)C([2H])([2H])NC([2H])([2H])C([2H])([2H])C([2H])([2H])N

Canonical SMILES

C(CCNCCCN)CNCCCN

Origin of Product

United States

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